N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide
Description
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy-diiodobenzylidene moiety, and a nitrobenzamide group.
Properties
Molecular Formula |
C25H21I2N5O5 |
|---|---|
Molecular Weight |
725.3 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C25H21I2N5O5/c1-31(2)18-7-3-15(4-8-18)13-22(29-24(34)17-5-9-19(10-6-17)32(36)37)25(35)30-28-14-16-11-20(26)23(33)21(27)12-16/h3-14,33H,1-2H3,(H,29,34)(H,30,35)/b22-13-,28-14+ |
InChI Key |
IBTHZZSOGAYZQN-IRNMRGRFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C(=C2)I)O)I)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dimethylamino phenyl derivative, followed by the introduction of the hydroxy-diiodobenzylidene group through a condensation reaction. The final step involves the coupling of the intermediate with a nitrobenzamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)phenyl)-2-nitrobenzamide
- N-(2-(dimethylamino)phenyl)-4-nitrobenzamide
- N-(4-hydroxy-3,5-diiodobenzylidene)hydrazino-2-nitrobenzamide
Uniqueness
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
